molecular formula C24H19FPbS B14659800 [(4-Fluorophenyl)sulfanyl](triphenyl)plumbane CAS No. 38186-05-9

[(4-Fluorophenyl)sulfanyl](triphenyl)plumbane

Cat. No.: B14659800
CAS No.: 38186-05-9
M. Wt: 566 g/mol
InChI Key: ZGJIDYMCEXKRNS-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)sulfanylplumbane is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)sulfanylplumbane typically involves the reaction of triphenylplumbane with 4-fluorothiophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for (4-Fluorophenyl)sulfanylplumbane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)sulfanylplumbane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

(4-Fluorophenyl)sulfanylplumbane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)sulfanylplumbane involves its interaction with molecular targets through its lead and phenyl groups. The lead atom can form coordination complexes with various ligands, while the phenyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

(4-Fluorophenyl)sulfanylplumbane can be compared with other similar organolead compounds, such as:

  • (4-chlorophenyl)sulfanyl-triphenylplumbane
  • (4-nitrophenyl)sulfanyl-triphenylplumbane
  • (4-ethenylphenyl)-triphenylplumbane

These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can significantly impact their chemical properties and reactivity. (4-Fluorophenyl)sulfanylplumbane is unique due to the presence of the fluorine atom, which can influence its electronic properties and interactions .

Properties

CAS No.

38186-05-9

Molecular Formula

C24H19FPbS

Molecular Weight

566 g/mol

IUPAC Name

(4-fluorophenyl)sulfanyl-triphenylplumbane

InChI

InChI=1S/C6H5FS.3C6H5.Pb/c7-5-1-3-6(8)4-2-5;3*1-2-4-6-5-3-1;/h1-4,8H;3*1-5H;/q;;;;+1/p-1

InChI Key

ZGJIDYMCEXKRNS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)F

Origin of Product

United States

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